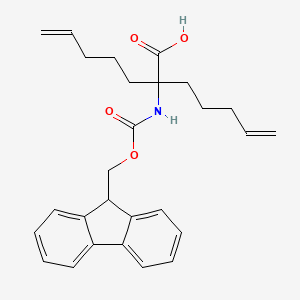

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)hept-6-enoic acid

Overview

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)hept-6-enoic acid is a useful research compound. Its molecular formula is C27H31NO4 and its molecular weight is 433.548. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)hept-6-enoic acid, commonly referred to as Fmoc-Amino Acid, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 433.54 g/mol. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis, allowing for the selective protection of amino acids during coupling reactions. The presence of a pentenyl side chain contributes to its potential reactivity and biological interactions.

The biological activity of Fmoc-Amino Acid primarily relates to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:

- Antibacterial properties : Preliminary studies suggest that the compound may interact with bacterial cell membranes or specific enzymes, inhibiting their function.

- Anticancer activity : Research indicates that derivatives of fluorenone can act as topoisomerase inhibitors, which are vital in cancer treatment by preventing DNA replication in cancer cells .

Biological Activity Studies

Recent studies have focused on the synthesis and evaluation of Fmoc-Amino Acid derivatives. These derivatives have shown promising results in various bioassays.

Table 1: Summary of Biological Activities

Case Studies

- Antiproliferative Activity : A study explored the antiproliferative effects of fluorenone derivatives, demonstrating that introducing linear alkyl groups enhances activity compared to branched or bulky groups. This suggests that structural modifications can significantly affect biological efficacy .

- Peptide Synthesis Applications : Fmoc-Amino Acid has been utilized in synthesizing biologically active peptides. The incorporation of this compound into peptide chains has been shown to enhance stability and bioactivity against various targets, including enzymes involved in metabolic pathways .

- Mechanistic Insights : Interaction studies using fluorescence spectroscopy have revealed that Fmoc-Amino Acid derivatives can bind to specific receptors, indicating their potential as drug candidates targeting particular biological pathways .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pent-4-enylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c1-3-5-11-17-27(25(29)30,18-12-6-4-2)28-26(31)32-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h3-4,7-10,13-16,24H,1-2,5-6,11-12,17-19H2,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHUVDDCLKLLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678866 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068435-19-7 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.